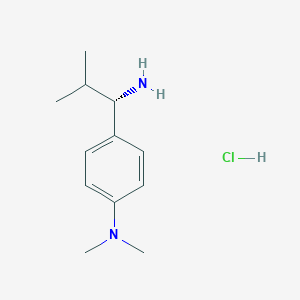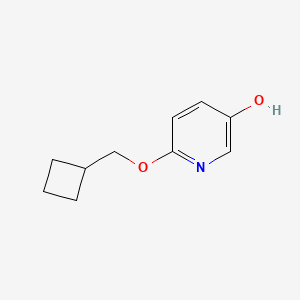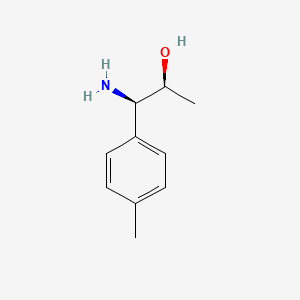
2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL typically involves the bromination of 2-hydroxyphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-amino-2-(3-bromo-2-oxophenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-hydroxyphenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-AMINO-2-(3-CHLORO-2-HYDROXYPHENYL)ACETIC ACID HCL
- 2-AMINO-2-(3-FLUORO-2-HYDROXYPHENYL)ACETIC ACID HCL
- 2-AMINO-2-(3-IODO-2-HYDROXYPHENYL)ACETIC ACID HCL
Uniqueness
2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability .
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
2-amino-2-(3-bromo-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13) |
Clave InChI |
XULSUCHVHYXPMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



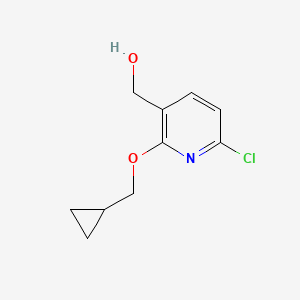
![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13045910.png)
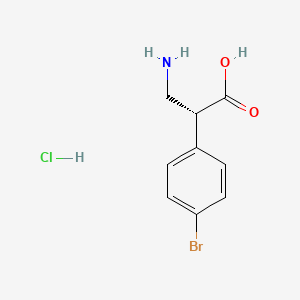
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13045926.png)
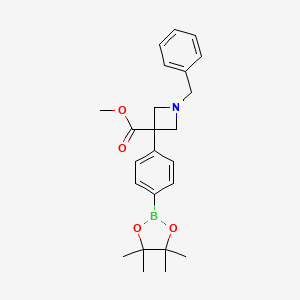
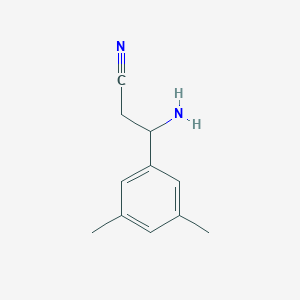
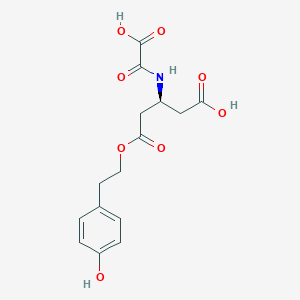
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
